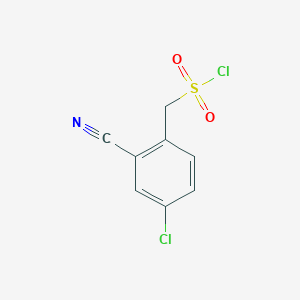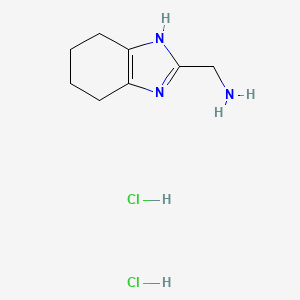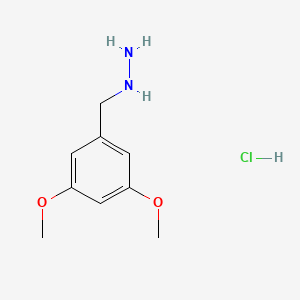![molecular formula C8H11NO3 B1459303 5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid CAS No. 1403766-56-2](/img/structure/B1459303.png)
5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid
描述
5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid: is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of molecules known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused bicyclic system, which contributes to its unique chemical properties and reactivity.
生化分析
Biochemical Properties
5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it acts as a substrate for specific dehydrogenases and oxidases, which catalyze its conversion into other metabolites. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to subsequent biochemical transformations .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells. Additionally, it has been observed to impact cell signaling pathways, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context. For example, it has been found to inhibit protease activated receptor 1 (PAR1), thereby preventing thrombotic cardiovascular events. This inhibition is achieved through the formation of stable enzyme-inhibitor complexes, which block the active site of the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, as observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exert beneficial effects, such as modulating metabolic pathways and reducing inflammation. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and oxidases, which catalyze its conversion into various metabolites. These metabolic pathways are essential for maintaining cellular homeostasis and regulating metabolic flux. The compound’s involvement in these pathways underscores its significance in biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, thereby influencing its overall efficacy. Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It is often directed to specific compartments or organelles, where it exerts its biochemical effects. For instance, it may localize to the endoplasmic reticulum or mitochondria, influencing various cellular processes. The precise localization of this compound is essential for understanding its role in cellular function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of ketonic groups to hydroxyl groups, followed by cyclization to form the desired bicyclic structure . The reaction conditions often require the use of reducing agents and solvents that facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions: 5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketonic groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
科学研究应用
Chemistry: In chemistry, 5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: Biologically, this compound has been studied for its potential as a protease-activated receptor 1 (PAR1) antagonist. This makes it a candidate for developing antiplatelet therapies to prevent thrombotic cardiovascular events .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential in treating cardiovascular diseases and other conditions related to platelet aggregation .
Industry: Industrially, this compound can be used in the synthesis of various pharmaceuticals and as an intermediate in the production of other bioactive molecules .
作用机制
The mechanism of action of 5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid involves its interaction with specific molecular targets. As a PAR1 antagonist, it inhibits the action of thrombin on platelets, thereby reducing platelet aggregation and the risk of thrombotic events . This interaction occurs through the binding of the compound to the PAR1 receptor, blocking its activation and subsequent signaling pathways.
相似化合物的比较
- Octahydrocyclopenta[c]pyridine
- Octahydrocyclopenta[c]pyran
- 5-Oxo-hexahydroquinoline
- 5-Oxo-tetrahydrocyclopentapyridine
Comparison: Compared to these similar compounds, 5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of a carboxylic acid group.
属性
IUPAC Name |
5-oxo-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-5-1-4-3-9-7(8(11)12)6(4)2-5/h4,6-7,9H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVMVZUBLHDJPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC(C2CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101201094 | |
| Record name | Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101201094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403766-56-2 | |
| Record name | Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-5-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101201094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N'-methyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B1459223.png)

![2-chloro-N-{[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]methyl}acetamide](/img/structure/B1459228.png)
![[[5-(2-Fluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride](/img/structure/B1459229.png)


![1-tert-Butyl 6a-ethyl hexahydropyrrolo[3,2-b]pyrrole-1,6a(2H)-dicarboxylate](/img/structure/B1459235.png)
![4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1459236.png)
![1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione](/img/structure/B1459238.png)


